

# Application Notes & Protocols: (S)-Baxdrostat in Preclinical Chronic Kidney Disease Models

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#### 1.0 Introduction

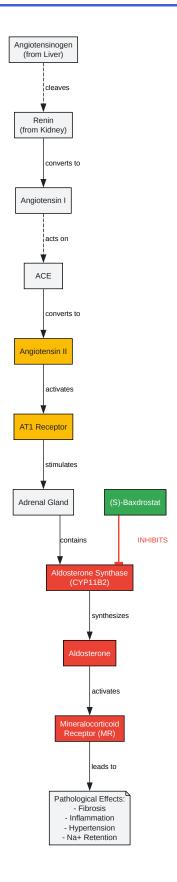
Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A key pathway implicated in the pathophysiology of CKD is the Renin-Angiotensin-Aldosterone System (RAAS).[1] Excessive aldosterone production, a downstream effector of the RAAS, contributes directly to kidney damage through mechanisms including inflammation, fibrosis, sodium retention, and hypertension.[2][3][4]

(S)-Baxdrostat is a novel, potent, and highly selective oral inhibitor of aldosterone synthase (encoded by the CYP11B2 gene).[5][6][7] Its high selectivity for aldosterone synthase over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis, allows for targeted reduction of aldosterone without significantly impacting cortisol levels, thereby minimizing potential hormonal side effects.[6][8] By directly inhibiting the production of aldosterone, (S)-Baxdrostat represents a promising therapeutic agent for slowing the progression of CKD.[3][9]

These application notes provide a comprehensive framework for the preclinical evaluation of **(S)-Baxdrostat** in established rodent models of chronic kidney disease.

- 2.0 Mechanism of Action: Targeting the RAAS Pathway
- **(S)-Baxdrostat** exerts its therapeutic effect by blocking the final enzymatic step in aldosterone biosynthesis. The diagram below illustrates the RAAS cascade and the specific point of inhibition by **(S)-Baxdrostat**.





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Figure 1: (S)-Baxdrostat inhibits aldosterone synthase within the RAAS pathway.



### 3.0 General Experimental Workflow

A typical preclinical study to evaluate the efficacy of **(S)-Baxdrostat** in a CKD model follows a structured timeline. This workflow ensures robust and reproducible data collection.



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**Figure 2:** General experimental workflow for a preclinical CKD study.

### 4.0 Recommended Preclinical CKD Models

The choice of animal model is critical for studying specific aspects of CKD pathophysiology. We recommend two widely used and well-characterized rodent models.

- 5/6 Nephrectomy (Surgical Model): This model induces CKD by reducing the functional renal mass, leading to compensatory hyperfiltration, hypertension, glomerulosclerosis, and interstitial fibrosis.[10][11][12] It is highly relevant for studying the hemodynamic and structural consequences of CKD.[13]
- Adenine-Induced Nephropathy (Metabolic Model): This non-surgical model is induced by feeding a diet rich in adenine.[14] Adenine metabolites crystallize in the renal tubules, causing tubular injury, inflammation, and robust tubulointerstitial fibrosis.[15][16] Its advantages include high reproducibility and ease of induction.[14]
- 5.0 Detailed Experimental Protocols
- 5.1 Protocol 1: 5/6 Nephrectomy (Nx) Model in Rats

This protocol describes a two-step surgical procedure to induce CKD.[13][17]



- Animals: Male Sprague-Dawley rats, 180-200g.
- Anesthesia: Isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail.
- Step 1: Left Kidney Ablation
  - Place the anesthetized rat on its right side. Make a flank incision to expose the left kidney.
  - Carefully dissect the renal capsule.
  - Ligate two of the three main branches of the left renal artery with fine silk suture to induce infarction of approximately 2/3 of the kidney mass.
  - Alternatively, surgically resect the upper and lower poles of the kidney.
  - Reposition the kidney, and close the muscle and skin layers with sutures.
  - Administer post-operative analgesia (e.g., buprenorphine) as per institutional guidelines.
- Step 2: Right Nephrectomy (1 week after Step 1)
  - Anesthetize the rat and place it on its left side to expose the right flank.
  - Make an incision to expose the right kidney.
  - Ligate the renal artery, vein, and ureter together with a single suture.
  - Excise the entire right kidney.
  - Close the incision in layers. Provide post-operative care as before.
- Sham Control Group: Animals undergo the same surgical procedures (flank incisions and kidney manipulation) but without arterial ligation or nephrectomy.
- Confirmation of CKD: Disease progression is typically established 4-6 weeks post-surgery, confirmed by elevated serum creatinine, BUN, and proteinuria.
- 5.2 Protocol 2: Adenine-Induced CKD Model in Mice



This protocol describes a non-invasive method for inducing CKD.[14][18]

- Animals: Male C57BL/6 mice, 8-10 weeks old.
- · Diet Preparation:
  - Prepare a custom diet containing 0.2% (w/w) adenine.
  - Thoroughly mix the adenine powder with the standard rodent chow powder before pelleting to ensure uniform distribution.
- Induction:
  - House mice individually or in small groups.
  - Provide the adenine-containing diet ad libitum for 4 consecutive weeks.
  - Ensure free access to water, as adenine can induce polyuria.
  - Monitor body weight and food intake regularly.
- Control Group: Animals are fed the standard rodent chow without added adenine.
- Confirmation of CKD: After 4 weeks, mice typically exhibit significant elevations in serum creatinine and BUN, along with histological evidence of tubular injury and interstitial fibrosis.

  [19]

### 5.3 Protocol 3: (S)-Baxdrostat Administration

- Formulation: Prepare a homogenous suspension of **(S)-Baxdrostat** in a standard vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
- Dosing:
  - Conduct a dose-response study to determine the optimal therapeutic dose. Suggested starting doses for rodents could range from 1 to 30 mg/kg/day.



- Dose volume should be adjusted based on the most recent body weight measurement (e.g., 5-10 mL/kg).
- Administration: Administer the suspension once daily via oral gavage using an appropriate gauge feeding needle.
- Treatment Period: Initiate treatment after CKD has been established (e.g., 4 weeks post-induction) and continue for a period of 4 to 8 weeks.

### 5.4 Protocol 4: Key Endpoint and Biomarker Analysis

A comprehensive analysis of multiple endpoints is crucial for evaluating efficacy.

- In-life Monitoring:
  - Systolic Blood Pressure: Measure weekly using a non-invasive tail-cuff plethysmography system in conscious, restrained animals.
  - Urine Collection: At baseline and termination, place animals in metabolic cages for 24-hour urine collection to measure volume and albumin and creatinine concentrations.
- Terminal Sample Collection:
  - At the study endpoint, anesthetize animals and collect terminal blood via cardiac puncture.
  - Perfuse kidneys with cold saline, then excise and weigh them.
- Biochemical Analysis:
  - Renal Function: Measure serum/plasma creatinine and Blood Urea Nitrogen (BUN) using commercially available assay kits.
  - Proteinuria: Calculate the Urinary Albumin-to-Creatinine Ratio (UACR) to normalize for urine concentration.[20]
  - Pharmacodynamics: Measure plasma aldosterone concentration (via ELISA or LC-MS/MS) to confirm target engagement.



- Safety: Measure serum potassium to monitor for hyperkalemia, a potential side effect of RAAS inhibition.[1][20]
- Histopathological Analysis:
  - Fix one kidney in 10% neutral buffered formalin and embed in paraffin.
  - Section the kidney and stain with:
    - Hematoxylin & Eosin (H&E): For general morphology and tubular injury assessment.
    - Periodic acid-Schiff (PAS): To assess glomerulosclerosis.[11]
    - Masson's Trichrome or Sirius Red: For quantitative analysis of interstitial fibrosis.
  - Immunohistochemistry: Use specific antibodies to detect markers of inflammation (e.g., F4/80 for macrophages) or tubular injury (e.g., KIM-1).[11]

### 6.0 Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups. The following tables provide examples using hypothetical data.

Table 1: Renal Function and Hemodynamic Parameters



| Group                                  | N  | Serum<br>Creatinine<br>(mg/dL) | BUN<br>(mg/dL) | UACR<br>(mg/g) | Systolic BP<br>(mmHg) |
|--|----|--------------------------------|----------------|----------------|-----------------------|
| Sham +<br>Vehicle                      | 10 | 0.4 ± 0.1                      | 25 ± 5         | 30 ± 8         | 125 ± 5               |
| CKD +<br>Vehicle                       | 10 | 1.5 ± 0.3                      | 110 ± 15       | 350 ± 50       | 170 ± 8               |
| CKD + (S)-<br>Baxdrostat (3<br>mg/kg)  | 10 | 1.1 ± 0.2*                     | 85 ± 12*       | 180 ± 40*      | 145 ± 7*              |
| CKD + (S)-<br>Baxdrostat<br>(10 mg/kg) | 10 | 0.9 ± 0.2*                     | 70 ± 10*       | 110 ± 30*      | 135 ± 6*              |

<sup>\*</sup>Data are presented as Mean  $\pm$  SD. \*p < 0.05 vs. CKD + Vehicle.

Table 2: Pharmacodynamic and Safety Biomarkers

| Group                              | N  | Plasma<br>Aldosterone<br>(pg/mL) | Serum Potassium<br>(mEq/L) |
|------------------------------------|----|----------------------------------|----------------------------|
| Sham + Vehicle                     | 10 | 150 ± 30                         | 4.2 ± 0.3                  |
| CKD + Vehicle                      | 10 | 450 ± 70                         | 4.5 ± 0.4                  |
| CKD + (S)-Baxdrostat<br>(3 mg/kg)  | 10 | 120 ± 25*                        | 4.8 ± 0.5                  |
| CKD + (S)-Baxdrostat<br>(10 mg/kg) | 10 | 50 ± 15*                         | 5.1 ± 0.5*                 |

<sup>\*</sup>Data are presented as Mean  $\pm$  SD. \*p < 0.05 vs. CKD + Vehicle.

Table 3: Renal Histopathology Scores



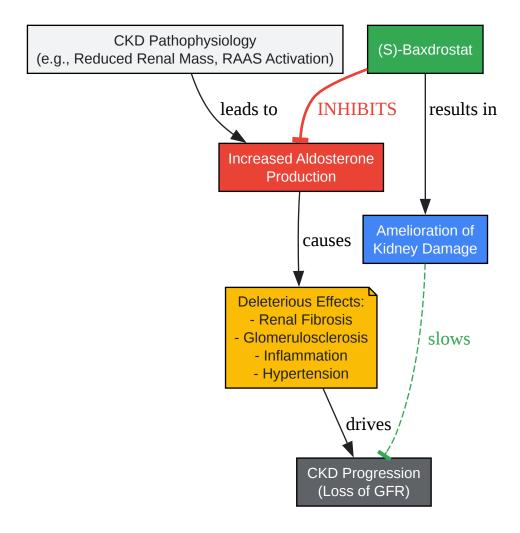
| Group                              | N  | Glomerulosclerosis<br>Index (0-4) | Tubulointerstitial<br>Fibrosis (%) |
|------------------------------------|----|-----------------------------------|------------------------------------|
| Sham + Vehicle                     | 10 | 0.2 ± 0.1                         | 1.5 ± 0.5                          |
| CKD + Vehicle                      | 10 | 2.8 ± 0.5                         | 35 ± 8                             |
| CKD + (S)-Baxdrostat (3 mg/kg)     | 10 | 1.9 ± 0.4*                        | 22 ± 6*                            |
| CKD + (S)-Baxdrostat<br>(10 mg/kg) | 10 | 1.2 ± 0.3*                        | 15 ± 5*                            |

<sup>\*</sup>Data are presented as Mean  $\pm$  SD. \*p < 0.05 vs. CKD + Vehicle.

### 7.0 Therapeutic Rationale Summary

The therapeutic strategy of using **(S)-Baxdrostat** in CKD is based on a clear logical pathway: inhibiting the cause (aldosterone overproduction) to prevent the downstream pathological effects that drive disease progression.





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Figure 3: Therapeutic rationale for (S)-Baxdrostat in chronic kidney disease.

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